
tert-Butyl 4-benzylpiperazine-1-carboxylate
Overview
Description
tert-Butyl 4-benzylpiperazine-1-carboxylate (CAS: 57260-70-5) is a piperazine derivative widely used in medicinal chemistry as a building block for drug discovery. Its structure features a benzyl group at the 4-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group followed by benzylation. One common method includes the following steps :
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Benzylation: The protected piperazine is then reacted with benzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-benzylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Coupling Reactions: It undergoes Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Buchwald-Hartwig Amination: This reaction typically uses palladium catalysts and ligands such as triphenylphosphine, along with bases like potassium phosphate.
Major Products:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Coupling Reactions: The major products are typically aryl-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Agents:
One of the notable applications of tert-butyl 4-benzylpiperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone antimicrobials. These compounds are effective against gram-positive pathogens and are particularly valuable due to their unique mechanism of action, which inhibits protein synthesis at an early stage. The synthesis process described in a patent highlights the compound's utility in creating derivatives that can combat antibiotic-resistant bacteria .
Fatty Acid Amide Hydrolase Modulators:
Another significant application involves its derivatives acting as modulators of fatty acid amide hydrolase (FAAH). Research indicates that these compounds can be beneficial in treating conditions such as anxiety and pain by influencing endocannabinoid signaling pathways . The structural similarities to known FAAH inhibitors suggest that this compound could lead to new therapeutic agents with enhanced efficacy.
Synthesis Methodologies
Asymmetric Synthesis:
The compound has been utilized in asymmetric synthesis processes, particularly through (-)-sparteine-mediated deprotonation reactions. This method allows for the creation of chiral intermediates with high selectivity, which are crucial for developing pharmaceuticals with specific biological activities . The reaction conditions, including temperature and reagents used, have been optimized to improve yields and enantiomeric ratios.
Advanced Chiral Intermediates:
Research has shown that this compound can serve as a precursor for synthesizing various chiral compounds. These intermediates are essential for producing drugs that require specific stereochemistry for optimal biological activity .
Case Study 1: Synthesis of Oxazolidinones
A detailed study published in a patent document outlines the improved synthesis of oxazolidinone derivatives using this compound as a key intermediate. The methodology emphasizes the efficiency of the reaction conditions and the purity of the final products, which are critical for clinical applications .
Case Study 2: FAAH Modulation
Another research article discusses the development of piperazine derivatives based on this compound aimed at modulating FAAH activity. The results indicated promising activity against anxiety models in animal studies, suggesting potential for further development into therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogs highlights key differences in substituents, physicochemical properties, and synthetic accessibility. Below is a detailed analysis:
Structural Analogs with Varying Benzyl Substituents
Table 1: Comparison of tert-Butyl 4-Benzylpiperazine-1-Carboxylate and Derivatives
Key Observations:
- Lipophilicity : Naphthylmethyl (35a) increases logP compared to benzyl, making it suitable for blood-brain barrier penetration .
- Solubility: Methoxy (35d) and cyano (see Table 2) groups improve aqueous solubility, critical for pharmacokinetics.
- Synthetic Efficiency : All derivatives are synthesized via alkylation of N-Boc-piperazine with substituted benzyl bromides, with yields >90% in most cases .
Analogs with Heterocyclic and Electron-Withdrawing Groups
Table 2: Functionalized Piperazine Derivatives
Key Observations:
- Cyanopiperazine (Table 2): The cyano group enhances electrophilicity, enabling nucleophilic substitution reactions .
- Imidazo-thiazole derivative : This compound’s fused heterocycle is associated with anticancer and antiviral activity .
Analogs with Modified Piperazine Cores
Table 3: Piperidine and Piperazine Hybrids
Key Observations:
Biological Activity
tert-Butyl 4-benzylpiperazine-1-carboxylate (TBBC) is a piperazine derivative that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and various applications in medicinal chemistry.
Chemical Structure and Properties
TBBC has the molecular formula C₁₆H₂₄N₂O₂, with a molecular weight of 276.374 g/mol. The compound features a tert-butyl group and a benzyl substituent on the piperazine ring, which contributes to its unique biological properties.
Biological Targets
TBBC interacts with several biological targets, primarily through modulation of neurotransmission pathways. It has been shown to affect various receptors and enzymes, including those involved in neurotransmitter uptake and degradation, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .
Cellular Effects
The compound influences cellular processes by altering cell signaling pathways, impacting gene expression, and modifying cellular metabolism. Its interaction with proteins can lead to enzyme inhibition or activation, thereby affecting physiological responses .
Biological Activities
TBBC exhibits a range of biological activities:
- Antimicrobial Activity : TBBC has demonstrated effectiveness against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger). Studies using agar-well diffusion methods have reported significant inhibitory zones comparable to conventional antibiotics .
- Anticancer Properties : Research indicates that TBBC may possess anticancer activity, particularly in vitro against specific cancer cell lines. The compound's ability to modulate cellular pathways involved in tumorigenesis is under investigation .
- Antidepressant Effects : Preliminary studies suggest that TBBC may have antidepressant-like effects, potentially linked to its interaction with serotonin receptors .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of TBBC derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with benzylpiperazine moieties exhibited enhanced antibacterial activity, with inhibition zones ranging from 9 to 12 mm .
Anticancer Activity
In another study focused on cytotoxicity, TBBC derivatives were tested against mouse lymphoma cells, revealing IC50 values indicative of significant cytotoxic potential . The structure-activity relationship highlighted the importance of the benzyl group in enhancing anticancer efficacy.
Research Findings
Properties
IUPAC Name |
tert-butyl 4-benzylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342772 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57260-70-5 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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